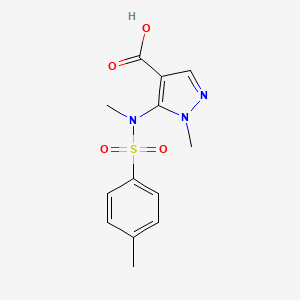
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a compound that belongs to the nicotinamide derivatives family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Route A: : The synthesis begins with the preparation of 4-methoxy-6-methyl-2-oxopyridine, which is then reacted with ethylene bromide in the presence of a base to form 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl bromide. This intermediate is subsequently reacted with 6-(trifluoromethyl)nicotinoyl chloride under basic conditions to yield the final product.
Route B: : An alternative synthesis route involves the direct coupling of 4-methoxy-6-methyl-2-oxopyridine with 2-bromoethylamine, followed by the addition of 6-(trifluoromethyl)nicotinic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.
Industrial Production Methods:
For large-scale industrial production, the use of continuous flow reactors is preferred for increased yield and efficiency. This method also minimizes potential side reactions by providing precise control over reaction conditions such as temperature and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups attached to the pyridine ring.
Reduction: : Reduction reactions can target the carbonyl group in the pyridine ring.
Substitution: : Nucleophilic and electrophilic substitutions can occur, primarily on the pyridine and nicotinamide rings.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are frequently used reducing agents.
Substitution: : Halogenating agents such as N-bromosuccinimide (NBS) and electrophiles like acetyl chloride (CH3COCl) can be used.
Major Products:
Oxidation: : Formation of pyridone derivatives.
Reduction: : Formation of alcohol derivatives.
Substitution: : Formation of halogenated or acetylated derivatives.
Applications De Recherche Scientifique
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide has diverse applications in the following fields:
Chemistry: : Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: : Investigated for its potential as an enzyme inhibitor or activator, influencing metabolic pathways.
Medicine: : Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
This compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The methoxy, methyl, and trifluoromethyl groups play crucial roles in binding affinity and specificity. The pathways involved often include modulation of enzyme activity or alteration of receptor-ligand interactions, leading to downstream biological effects.
Comparaison Avec Des Composés Similaires
When compared to other nicotinamide derivatives, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide stands out due to its trifluoromethyl group, which enhances lipophilicity and metabolic stability. Similar compounds include:
Nicotinamide adenine dinucleotide (NAD+): : A coenzyme involved in redox reactions.
3-acetylpyridine: : Used in the study of nicotinic acid metabolism.
6-methylnicotinamide: : A metabolite of nicotinamide with distinct biological activity.
So, there you have it—a comprehensive look at this compound. Fascinating stuff!
Propriétés
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3/c1-10-7-12(25-2)8-14(23)22(10)6-5-20-15(24)11-3-4-13(21-9-11)16(17,18)19/h3-4,7-9H,5-6H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGGYXCYFMHCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CN=C(C=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate](/img/structure/B2700154.png)
![2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B2700156.png)
![1-ethyl-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2700157.png)

![{[1-(4-methoxyphenyl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2700160.png)
![1-(3-chlorophenyl)-5-(3-methylbutyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2700161.png)
![4-(dimethylamino)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2700162.png)

![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate](/img/structure/B2700165.png)



![3-chloro-N-{[3-(2-phenyl-4-pyrimidinyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2700176.png)
![Methyl 5-(((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2700177.png)
